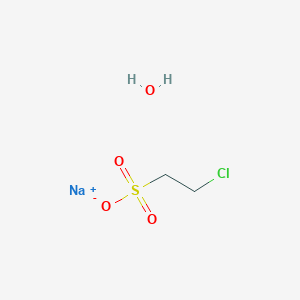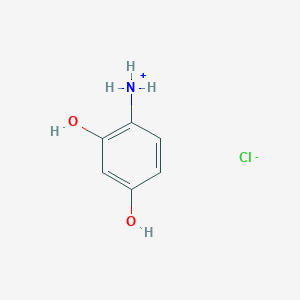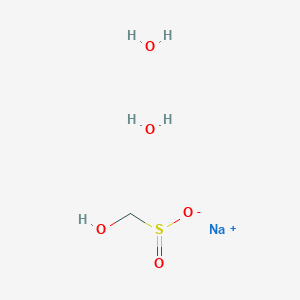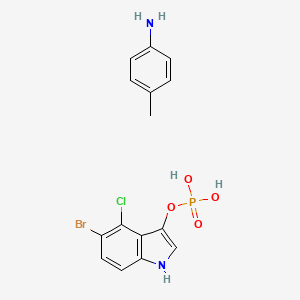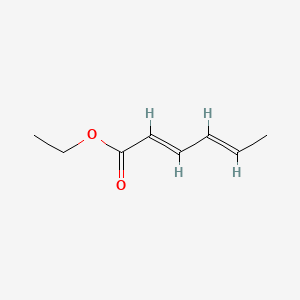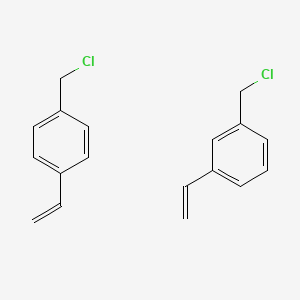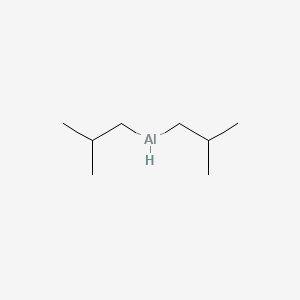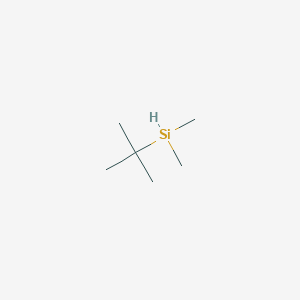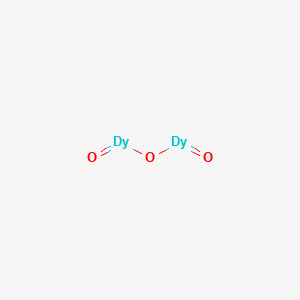
Lanthanum(III) chloride hydrate
説明
Lanthanum(III) chloride hydrate is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . The compound is also used in biochemical research to block the activity of divalent cation channels, mainly calcium channels .
Synthesis Analysis
Lanthanum(III) chloride hydrate can be synthesized from lanthanum oxide. The oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride. The ammonium chloride salt is then converted to the trichlorides by heating in a vacuum at 350-400 °C . It can also be used as a precursor to synthesize La-based nanostructures .Molecular Structure Analysis
The molecular formula of Lanthanum(III) chloride hydrate is LaCl3 · xH2O . The molecular weight is 245.26 (anhydrous basis) .Chemical Reactions Analysis
Lanthanum(III) chloride hydrate reacts with humid air to give oxychlorides . It can also be reduced with the metal or hydrogen .Physical And Chemical Properties Analysis
Lanthanum(III) chloride hydrate is a white solid that is highly soluble in water and alcohols . It has a melting point of 92-93 °C .科学的研究の応用
Synthesis of Nanostructures
Lanthanum(III) chloride hydrate can be used as a precursor to synthesize La-based nanostructures . These nanostructures have potential applications in various fields such as electronics, optics, and materials science.
Fabrication of ZnO Nanoparticles
This compound can be used as a dopant to fabricate Zinc Oxide (ZnO) nanoparticles with enhanced optical properties . These nanoparticles can be used in various applications such as solar cells, sensors, and photocatalysts.
Arsenic Removal
Lanthanum(III) chloride hydrate can be used to synthesize Fe–La composite (hydr)oxides for arsenic removal from water . This is particularly useful in areas where arsenic contamination in water is a major issue.
Fabrication of Ultra-high-temperature Ceramics
It can be used to fabricate lanthanum hexaboride (LaB6) powders for ultra-high-temperature ceramics . These ceramics can withstand extremely high temperatures and are used in applications such as rocket nozzles and nuclear reactors.
Catalyst in Organic Synthesis
Lanthanum(III) chloride hydrate acts as a Lewis acid catalyst in organic synthesis . It can accelerate various chemical reactions, making it valuable in the production of many different organic compounds.
High Pressure Oxidative Chlorination
This compound is also used as a catalyst for the high pressure oxidative chlorination of methane to chloromethane . This process is important in the industrial production of chloromethanes, which are used in refrigerants and other applications.
Scintillator Material
When doped with Cerium, Lanthanum(III) chloride hydrate is used as a scintillator material . Scintillators are materials that emit light when excited by ionizing radiation. They are used in various types of radiation detectors.
Biochemical Research
In biochemical research, Lanthanum(III) chloride hydrate is used to block the activity of divalent cation channels, mainly Calcium channels . This is important in studying the role of these channels in various biological processes.
作用機序
Target of Action
Lanthanum(III) chloride hydrate primarily targets divalent cation channels, particularly calcium channels . It also acts as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane .
Mode of Action
The compound interacts with its targets by blocking the activity of divalent cation channels . This blocking action inhibits the normal function of these channels, leading to changes in cellular processes .
Biochemical Pathways
Lanthanum(III) chloride hydrate affects the biochemical pathways associated with calcium ion transport. By blocking calcium channels, it disrupts the normal flow of calcium ions, which play a crucial role in signal transduction pathways . It also influences the oxidative chlorination pathway when acting as a catalyst .
Pharmacokinetics
It is known to be a highly water-soluble crystalline solid , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The blocking of calcium channels by Lanthanum(III) chloride hydrate can lead to changes in cellular signaling and function . When used as a catalyst, it facilitates the conversion of methane to chloromethane .
Action Environment
Environmental factors can influence the action of Lanthanum(III) chloride hydrate. For instance, its solubility in water and alcohols can affect its distribution and efficacy . Additionally, its stability and activity may be influenced by factors such as pH and temperature . .
Safety and Hazards
将来の方向性
Lanthanum(III) chloride hydrate is useful as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods . It is also used as a catalyst for the high pressure oxidative chlorination of methane to chloromethane and in organic synthesis as a Lewis acid catalyst . It is used as a scintillator material and in Gamma Detectors .
特性
IUPAC Name |
trichlorolanthanum;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZAAJDCYMILL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[La](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2LaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum(III) chloride hydrate | |
CAS RN |
20211-76-1 | |
| Record name | Lanthanum chloride (LaCl3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: Does Lanthanum Chloride Hydrate accumulate in tissues after long-term administration?
A2: While trace amounts of lanthanum were detected in various tissues (liver, spleen, kidneys, brain, femur, and lungs) after 100 days of administration in rats, it was not detectable in plasma []. Importantly, compared to an equivalent aluminum treatment, the accumulation of lanthanum in tissues was significantly lower []. This suggests a potentially lower risk of toxicity associated with lanthanum compared to aluminum, but further research is needed to confirm this.
Q2: Can Lanthanum Chloride Hydrate be used to synthesize complex nanostructures?
A3: Yes, research has demonstrated the successful synthesis of rare earth nanostructures using Lanthanum Chloride Hydrate as a precursor [, ]. Notably, a green solid-state synthesis method at room temperature was employed, utilizing Lanthanum Chloride Hydrate, sodium p-hydroxybenzoate, and 8-hydroxyquinoline to create a ternary lanthanum complex []. Furthermore, in situ liquid cell transmission electron microscopy studies have showcased the formation of lanthanum-based nanostructures from Lanthanum Chloride Hydrate solutions via radiolysis []. This highlights the versatility of Lanthanum Chloride Hydrate as a starting material for advanced material synthesis.
Q3: What analytical techniques are employed to characterize the structure and composition of Lanthanum Chloride Hydrate and its derivatives?
A3: A variety of analytical methods are used to study Lanthanum Chloride Hydrate and its derivatives. These include:
- Microanalysis: For determining the elemental composition of the compound [].
- Fourier Transform Infrared (FT-IR) spectroscopy: For identifying functional groups and confirming ligand coordination [].
- UV-Vis spectroscopy: For studying electronic transitions and confirming complex formation [].
- X-ray Diffraction (XRD): For determining crystal structure and phase identification [].
- Electron Diffraction: For analyzing the structure of nanocrystalline materials [].
- Thermogravimetric Analysis (TGA): For studying thermal stability and decomposition patterns [].
- In situ Liquid Cell Transmission Electron Microscopy: For real-time imaging of nanostructure formation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




